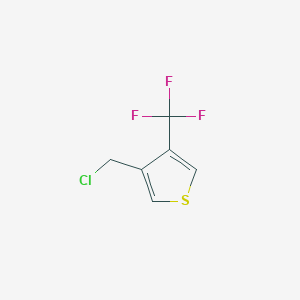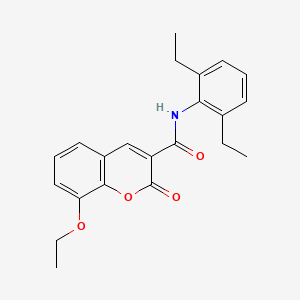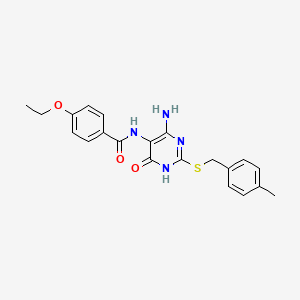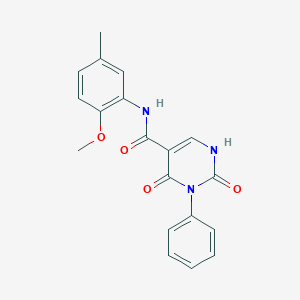
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of pyrimidine derivatives, a group of compounds known for their wide range of biological activities and applications in pharmaceutical and medicinal chemistry. Pyrimidines are heterocyclic aromatic compounds similar to pyridine but with two nitrogen atoms at positions 1 and 3 of the six-membered ring.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves multi-step reactions including cyclization, alkylation, and substitution reactions. A study on the synthesis and characterization of various pyrimidine derivatives highlights the versatility of synthetic routes, involving reactions such as cyclization of amidines and chloroacetamides or the reaction of bromopyrimidine with triisopropylborate for boronic acid derivatives (Saygılı et al., 2004)(Saygılı, N., Batsanov, A., & Bryce, M. (2004)).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including the spatial arrangement and electronic structure, is crucial for their chemical behavior and interaction with biological targets. Crystal structure analysis can reveal how substituent groups influence the overall molecular conformation and the potential for intermolecular interactions, such as hydrogen bonding, which is significant for the bioactivity of the compounds (Low et al., 2007)(Low, J. N., Trilleras, J., Cobo, J., Marchal, A., & Glidewell, C. (2007)).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity can be significantly altered by substituents, affecting the chemical stability and reactivity of the compound (Brown & Lee, 1970)(Brown, D. J., & Lee, T. C. (1970)).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyrimidine derivatives are influenced by their molecular structure. These properties are critical for the formulation and delivery of these compounds in pharmaceutical applications. Studies on the synthesis and characterization of pyrimidine derivatives provide valuable insights into how structural modifications can impact these physical properties (Ceylan et al., 2016)(Ceylan, Ü., Hacıyusufoğlu, M. E., Yalçınc, Ş. P., Sönmez, M., & Aygün, M. (2016)).
科学的研究の応用
Synthesis and Medicinal Chemistry
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide is utilized in the synthesis of various novel compounds. For example, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, have been synthesized for potential use as anti-inflammatory and analgesic agents. These compounds show promising cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibition, analgesic activity, and anti-inflammatory properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Anticancer Research
This compound is also involved in the synthesis of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which have been studied for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. Such research is crucial for developing new anticancer therapies (Hassan, Hafez, & Osman, 2014).
Antiviral Activity
Research into 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which are closely related to this compound, has shown that these compounds can inhibit retrovirus replication in cell culture. This indicates potential antiviral applications, particularly against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
NF-kappaB and AP-1 Gene Expression Inhibition
The compound has been studied for its role in inhibiting NF-kappaB and AP-1 gene expression. This area of research is significant for understanding and potentially treating diseases involving these transcription factors, such as inflammation and cancer (Palanki et al., 2000).
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-12-8-9-16(26-2)15(10-12)21-17(23)14-11-20-19(25)22(18(14)24)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPQDXFPONOEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-methoxy-2-naphthamide](/img/structure/B2498216.png)
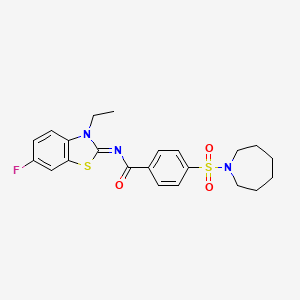
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)
![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)
![benzyl (2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2498223.png)
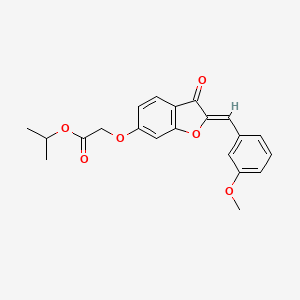
![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)
![N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2498227.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)
